molecular formula C12H17N3O B7492172 N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide

N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide

Cat. No. B7492172
M. Wt: 219.28 g/mol
InChI Key: IRRCOSXJBPNMDU-UHFFFAOYSA-N
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Description

N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide works by inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-α), in tumor cells. TNF-α is a protein that plays a role in the immune system's response to cancer cells. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide also activates the vascular endothelial growth factor (VEGF) pathway, which is involved in the formation of new blood vessels that supply nutrients to tumors. This dual mechanism of action makes N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines, specifically TNF-α, in tumor cells, which leads to the destruction of cancer cells. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide also activates the VEGF pathway, which promotes the formation of new blood vessels that supply nutrients to tumors. In addition, N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has been shown to have anti-inflammatory effects and to stimulate the immune system.

Advantages and Limitations for Lab Experiments

N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has also been shown to have anti-tumor activity in various types of cancer. However, N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide also has limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. It also has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide that have improved solubility and bioavailability. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has also been studied for its potential use in combination with other cancer treatments, and further research is needed to explore these potential combinations. Finally, more research is needed to fully understand the mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide and its potential use in cancer treatment.

Synthesis Methods

N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide is synthesized through a multi-step process that involves the reaction of 3-cyanopyridine with dimethylamine and subsequent reactions with other reagents. The final product is purified through recrystallization and column chromatography. The synthesis of N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various types of cancer, including melanoma, lung cancer, and colon cancer. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide works by inducing the production of cytokines, which are proteins that play a role in the immune system's response to cancer cells. N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8-6-10(8)12(16)14-9-4-5-11(13-7-9)15(2)3/h4-5,7-8,10H,6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRCOSXJBPNMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CN=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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